SKLB-163
SKLB-163
SKLB-163 is an anticancer agent. It acts by downregulating RhoGDI, activating JNK-1 signaling pathway and caspase-3, and reducing phosphorylated Akt and p44/42 MAPK.
Brand Name:
Vulcanchem
CAS No.:
1255099-06-9
VCID:
VC0543339
InChI:
InChI=1S/C18H16ClN3O2S2/c19-9-16(23)21-13-6-7-14-15(8-13)26-18(22-14)25-11-17(24)20-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,24)(H,21,23)
SMILES:
O=C(NCC1=CC=CC=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2
Molecular Formula:
C18H16ClN3O2S2
Molecular Weight:
405.91
SKLB-163
CAS No.: 1255099-06-9
Inhibitors
VCID: VC0543339
Molecular Formula: C18H16ClN3O2S2
Molecular Weight: 405.91
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1255099-06-9 |
---|---|
Product Name | SKLB-163 |
Molecular Formula | C18H16ClN3O2S2 |
Molecular Weight | 405.91 |
IUPAC Name | 2-[[6-[(2-Chloroacetyl)amino]-2-benzothiazolyl]thio]-N-(phenylmethyl)-acetamide |
Standard InChI | InChI=1S/C18H16ClN3O2S2/c19-9-16(23)21-13-6-7-14-15(8-13)26-18(22-14)25-11-17(24)20-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,24)(H,21,23) |
Standard InChIKey | BYIJUMAHXVZITK-UHFFFAOYSA-N |
SMILES | O=C(NCC1=CC=CC=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2 |
Appearance | Solid powder |
Description | SKLB-163 is an anticancer agent. It acts by downregulating RhoGDI, activating JNK-1 signaling pathway and caspase-3, and reducing phosphorylated Akt and p44/42 MAPK. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SKLB-163; SKLB 163; SKLB163; |
Reference | 1: He J, Cai L, Chen Y, He Y, Wang M, Tang J, Guan H, Wang J, Peng X. Antitumor and radiosensitizing effects of SKLB-163, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway. Radiother Oncol. 2018 Mar 5. pii: S0167-8140(18)30063-X. doi: 10.1016/j.radonc.2018.02.007. [Epub ahead of print] PubMed PMID: 29519627. 2: Peng XC, Chen XX, Zhang YU, Wang HJ, Feng Y. A novel inhibitor of Rho GDP-dissociation inhibitor α improves the therapeutic efficacy of paclitaxel in Lewis lung carcinoma. Biomed Rep. 2015 Jul;3(4):473-477. Epub 2015 May 27. PubMed PMID: 26171151; PubMed Central PMCID: PMC4486823. 3: Peng X, Xie G, Wang Z, Lin H, Zhou T, Xiang P, Jiang Y, Yang S, Wei Y, Yu L, Zhao Y. SKLB-163, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway. Cell Death Dis. 2014 Mar 27;5:e1143. doi: 10.1038/cddis.2014.107. PubMed PMID: 24675461; PubMed Central PMCID: PMC3973246. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume